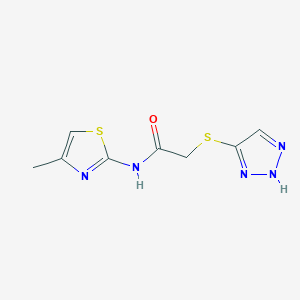

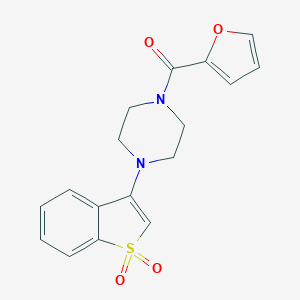

![molecular formula C19H18N4O2 B498569 {2-[(2-éthyl-1H-benzimidazol-1-yl)méthyl]-1H-benzimidazol-1-yl}acide acétique CAS No. 891450-15-0](/img/structure/B498569.png)

{2-[(2-éthyl-1H-benzimidazol-1-yl)méthyl]-1H-benzimidazol-1-yl}acide acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of benzimidazole . Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of this compound have been conducted using the B3LYP/6-311++G(d,p) basis set .

Synthesis Analysis

The original synthesis of this compound involves alkylation of 2-piperidinyl-1H-benzimidazole with a phenethyltosylate . The para position of the molecule is substituted with a dimethyloxazoline moiety serving as a masked carboxylic acid group .Molecular Structure Analysis

The optimized geometrical structure, electronic and vibrational features of this compound have been studied using the B3LYP/6-311++G(d,p) basis set . The UV-vis spectrum of this compound, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis

The original synthesis of this compound involves alkylation of 2-piperidinyl-1H-benzimidazole with a phenethyltosylate . The para position of the molecule is substituted with a dimethyloxazoline moiety serving as a masked carboxylic acid group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 334.37 . Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of this compound have been conducted .Applications De Recherche Scientifique

- Composé de tête: L'acide benzimidazole acétique est un composé de tête prometteur pour le développement de nouveaux médicaments. Les chercheurs ont exploré son potentiel dans les thérapies antivirales, anticancéreuses et antibactériennes .

Chimie médicinale et développement de médicaments

Activités antiprotozoaires et antituberculeuses

En résumé, l'acide benzimidazole acétique et ses dérivés offrent un paysage riche pour l'exploration scientifique, couvrant le développement de médicaments, la recherche antivirale, la thérapie anticancéreuse, les agents antibactériens, les applications anti-inflammatoires et les études antiprotozoaires. Leurs propriétés diverses en font des outils précieux pour faire progresser la science médicale . Si vous avez besoin de plus amples détails ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

The primary targets of benzimidazole derivatives often vary, but they commonly interact with cellular proteins or enzymes. For instance, benzimidazole compounds have been studied for their antimicrobial, anticancer, antiviral, and antiparasitic activities . Let’s assume our compound interacts with a specific protein or enzyme.

Avantages Et Limitations Des Expériences En Laboratoire

The use of {2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid in the laboratory has several advantages. It is a stable compound and is easy to handle. It is also a good starting material for the synthesis of a variety of compounds. However, it is important to note that it is a relatively expensive compound, and it is not as widely available as other compounds.

Orientations Futures

There are several potential future directions for the use of {2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid. It could be further studied for its potential therapeutic applications, such as its antioxidant effects. It could also be used as a starting material for the synthesis of more complex compounds, such as peptides and proteins. In addition, it could be used to synthesize polymers, such as polyurethanes and polyesters, and nanomaterials. Finally, it could be further studied for its potential use in drug delivery systems.

Méthodes De Synthèse

{2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid can be synthesized by a two-step procedure involving the reaction of 2-ethyl-1H-benzimidazole-1-carboxylic acid with methyl iodide in the presence of potassium carbonate, followed by the reaction of the resulting product with pyridine. The first step involves the formation of a salt of the acid, which is then reacted with pyridine to form the desired product. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at temperatures of around 70°C.

Propriétés

IUPAC Name |

2-[2-[(2-ethylbenzimidazol-1-yl)methyl]benzimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-2-17-20-13-7-3-5-9-15(13)22(17)11-18-21-14-8-4-6-10-16(14)23(18)12-19(24)25/h3-10H,2,11-12H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFSNDSSFDZKGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

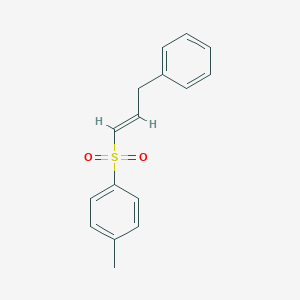

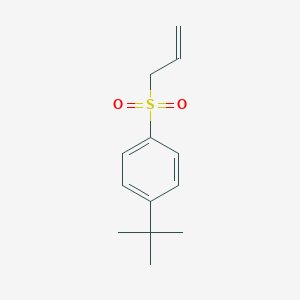

![1-[4-(Allylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B498486.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B498487.png)

![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498488.png)

![1,3-Benzothiazol-2-yl 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propyl sulfone](/img/structure/B498489.png)

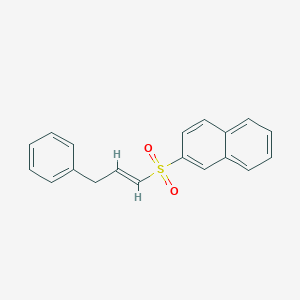

![2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide](/img/structure/B498490.png)

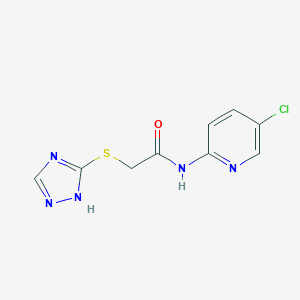

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498494.png)

![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B498500.png)

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498505.png)